Tris[4-(diethylamino)phenyl]amine
Overview
Description
Tris[4-(diethylamino)phenyl]amine (TDPA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TDPA is a triphenylamine derivative that has been extensively studied for its potential use in optoelectronics, organic electronics, and biomedical applications.
Scientific Research Applications
Optical Properties in Various Solvents
TDAPA, as an organic molecular semiconductor, has been studied for its optical properties when dissolved in different solvents. Research by (Singh et al., 2022) observed the absorption spectrum in polar and non-polar solvents like DMF, Acetone, etc., using UV-Vis spectroscopy. This study is essential for understanding the effects of these solvents on the optical properties of TDAPA.
Theoretical and Experimental Physical Characteristics
In a comprehensive study by (Tanış et al., 2018), both theoretical and experimental physical characteristics of TDAPA were investigated. This included potential energy surface scan, optimized structure, and vibrational spectra. The material's refractive indices were also obtained, highlighting its suitability for optoelectronic devices and applications.
Applications in LED-Induced Polymerization
TDAPA derivatives have been explored for their use in LED-induced polymerization. (Zhang et al., 2015) developed star-shaped derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This study demonstrates the potential of TDAPA in advanced material science, particularly in polymerization processes.
Use in Electrochromic Devices
Research by (Cheng et al., 2012) synthesized a star-shaped molecule containing triphenylamine and thiophene, derived from TDAPA, for electrochromic devices. The resulting polymer film exhibited various colors under different potentials, indicating its potential use in smart electrochromic applications.
Photocatalytic Properties in Metal-Organic Frameworks
TDAPA has been utilized in metal-organic frameworks with interesting photocatalytic properties, as explored by (Fu et al., 2014). This research indicates the material's utility in selective sorption of small hydrocarbons and its luminescent properties.
Enhanced Electrochromic Supercapacitors
A novel approach to using TDAPA in electrochromic supercapacitors was presented by (Lv et al., 2020). The research involved the development of solution-processable nanoporous poly(TDAPA) for energy storage and electrochromic performance, illustrating the material's multifunctional capabilities.
properties
IUPAC Name |
4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNGZPYALGWORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068490 | |
Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine | |
CAS RN |
47743-70-4 | |
Record name | N1,N1-Bis[4-(diethylamino)phenyl]-N4,N4-diethyl-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=47743-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-(diethylamino)phenyl)-N4,N4-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047743704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, N,N-bis[4-(diethylamino)phenyl]-N',N'-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[4-(diethylamino)phenyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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